molecular formula C8H5Cl2NO B1324387 4,5-Dichloroisoindolin-1-one CAS No. 75570-99-9

4,5-Dichloroisoindolin-1-one

Cat. No.: B1324387
CAS No.: 75570-99-9
M. Wt: 202.03 g/mol
InChI Key: ANQDFOAOUUPTIU-UHFFFAOYSA-N
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Description

4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO It belongs to the class of isoindolinones, which are characterized by a fused benzopyrrole ring system

Biochemical Analysis

Biochemical Properties

4,5-Dichloroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. Studies have shown that this compound can interact with the active amino acid residues of CDK7, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This interaction is significant because it can potentially lead to the development of new cancer therapies, particularly for hormone-dependent breast cancer .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly CDK7. The compound forms stable hydrogen bonds with key amino acid residues in the active site of CDK7, leading to enzyme inhibition . This inhibition affects the transcriptional regulation of genes involved in cell cycle progression and apoptosis. Additionally, this compound’s chemical properties, such as high global softness and low global hardness, contribute to its reactivity and effectiveness as an inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, maintaining its inhibitory effects on CDK7 over extended periods . Long-term studies have indicated that this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits CDK7 without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of CDK7 affects the transcriptional regulation of genes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK7 . Post-translational modifications and targeting signals contribute to the precise localization of this compound, enhancing its effectiveness as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which can then be chlorinated to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions followed by chlorination under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,5-Dichloroisoindolin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloroisoindolin-1-one is unique due to the presence of chlorine atoms at the 4 and 5 positions, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

4,5-dichloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQDFOAOUUPTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633256
Record name 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75570-99-9
Record name 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonia was bubbled through a solution of ethyl 2-bromomethyl-3,4-dichlorobenzoate (25 g, 0.08 mol.) in 250 ml. of dimethylformamide for 1/2 hour at 0° C. The mixture was stirred for one hour at 25° C., poured on crushed ice and filtered. The solid was chromatographed on silica gel eluted ether, ethyl acetate and then acetone to give 4,5-di-chloro-2,3-dihydro-1H-isoindol-1-one.
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ethyl 2-bromomethyl-3,4-dichlorobenzoate
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